molecular formula C13H16O B1329866 Benzene, 1-(1,1-dimethylethyl)-4-(2-propynyloxy)- CAS No. 48144-15-6

Benzene, 1-(1,1-dimethylethyl)-4-(2-propynyloxy)-

Cat. No.: B1329866
CAS No.: 48144-15-6
M. Wt: 188.26 g/mol
InChI Key: LCKMFILTJDWOQW-UHFFFAOYSA-N
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Description

Benzene, 1-(1,1-dimethylethyl)-4-(2-propynyloxy)- is a useful research compound. Its molecular formula is C13H16O and its molecular weight is 188.26 g/mol. The purity is usually 95%.
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Biological Activity

Benzene, 1-(1,1-dimethylethyl)-4-(2-propynyloxy)-, also known by its IUPAC name 2,4-dimethylphenyl 2-propynyl ether, has garnered interest in various fields due to its unique structural characteristics and potential biological activities. This compound is represented by the molecular formula C11_{11}H12_{12}O and a molecular weight of approximately 160.2124 g/mol .

Chemical Structure

The chemical structure of Benzene, 1-(1,1-dimethylethyl)-4-(2-propynyloxy)- is characterized by a benzene ring substituted with a tert-butyl group and a propynyl ether group. This unique arrangement is expected to influence its biological properties significantly.

Antioxidant Activity

The antioxidant capacity of phenolic compounds is well-documented. Benzene derivatives often possess hydroxyl groups that contribute to their ability to scavenge free radicals. A related study highlighted that phenolic ethers demonstrate significant antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases .

Case Studies

Case Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of various benzene derivatives against Staphylococcus aureus and Escherichia coli. The findings suggested that compounds with alkyl substitutions exhibited enhanced activity compared to their non-substituted counterparts. Although Benzene, 1-(1,1-dimethylethyl)-4-(2-propynyloxy)- was not specifically tested, its structural similarities suggest potential efficacy .

Case Study 2: Antioxidant Effects

In another investigation focusing on the antioxidant properties of phenolic compounds, it was found that derivatives with ether functionalities showed a marked increase in their ability to reduce oxidative stress markers in vitro. This suggests that Benzene, 1-(1,1-dimethylethyl)-4-(2-propynyloxy)- may also exhibit similar protective effects against cellular damage caused by free radicals .

Data Table: Summary of Biological Activities

Activity Effect Reference
AntimicrobialInhibits growth of bacteria/fungi
AntioxidantScavenges free radicals
CytotoxicityPotentially cytotoxic effectsOngoing studies

Properties

IUPAC Name

1-tert-butyl-4-prop-2-ynoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O/c1-5-10-14-12-8-6-11(7-9-12)13(2,3)4/h1,6-9H,10H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCKMFILTJDWOQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10197435
Record name Benzene, 1-(1,1-dimethylethyl)-4-(2-propynyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10197435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

48144-15-6
Record name Benzene, 1-(1,1-dimethylethyl)-4-(2-propynyloxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0048144156
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-(1,1-dimethylethyl)-4-(2-propynyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10197435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Example 14 is repeated except that p-cresol is replaced by 4-t-butylphenol. The product, 4-t-butylphenyl propargyl ether, is isolated as a colorless liquid in 98% yield and characterized by pmr spectroscopy. The product is represented by the following formula: ##STR24##
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